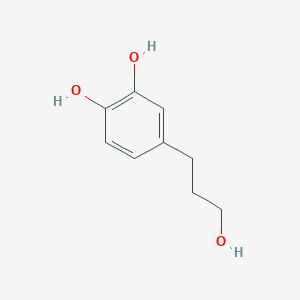4-(3-Hydroxypropyl)benzene-1,2-diol
CAS No.: 46118-02-9
Cat. No.: VC3931904
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 46118-02-9 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 4-(3-hydroxypropyl)benzene-1,2-diol |
| Standard InChI | InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2 |
| Standard InChI Key | DPTPQXXDBLPEOP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CCCO)O)O |
| Canonical SMILES | C1=CC(=C(C=C1CCCO)O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-(3-hydroxypropyl)benzene-1,2-diol, reflects its structure: a benzene ring with hydroxyl groups at positions 1 and 2 and a 3-hydroxypropyl chain (–CHCHCHOH) at position 4 . The SMILES notation C1=CC(=C(C=C1CCCO)O)O and InChI key DPTPQXXDBLPEOP-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Key Physicochemical Properties
The compound’s moderate lipophilicity (LogP ≈ 1.02) and polar surface area (~60 Ų) suggest balanced solubility in both aqueous and organic media, making it suitable for diverse reaction conditions .
Synthesis and Manufacturing
Alkylation of Catechol
A common method involves the alkylation of 1,2-benzenediol (catechol) with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in polar aprotic solvents (e.g., dimethylformamide), yielding the target compound with purification via column chromatography .
Catalytic Hydrogenation
An alternative approach employs the hydrogenation of 4-(3-oxopropyl)benzene-1,2-diol using palladium on carbon (Pd/C) under atmosphere. This method ensures high selectivity and avoids halogenated byproducts .
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: The catechol moiety is susceptible to oxidation, forming ortho-quinone derivatives. For example, treatment with potassium permanganate () in acidic conditions yields 4-(3-hydroxypropyl)-1,2-benzoquinone .
-
Reduction: Sodium borohydride () reduces the hydroxyl groups to alcohols, though the propanol side chain remains unaffected.
Esterification and Ether Formation
The hydroxyl groups participate in esterification with acyl chlorides (e.g., acetyl chloride) or form ethers via Williamson synthesis, enabling derivatization for pharmaceutical applications .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound demonstrates inhibitory activity against tyrosinase and monoamine oxidase (MAO), enzymes implicated in melanogenesis and neurodegenerative diseases, respectively.
Table 2: ADMET Properties
Industrial and Material Science Applications
Polymer Synthesis
The compound serves as a monomer in epoxy resins and polyurethanes, imparting rigidity and thermal stability due to its aromatic backbone .
Antioxidant Additives
Its catechol structure confers radical-scavenging activity, making it a candidate for stabilizing fuels, lubricants, and plastics against oxidative degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume